Rock-IN-9

Cytotoxicity HepG2 Hepatocellular carcinoma

Rock-IN-9, also cataloged as Compound T345 (CAS: 2643334-76-1), is a synthetic small-molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), a serine/threonine kinase implicated in cytoskeletal regulation, cell migration, and proliferation. With a molecular formula of C20H20FN5O2 and a molecular weight of 381.40 g/mol, Rock-IN-9 belongs to the class of ATP-competitive ROCK inhibitors but is distinguished by a unique fluorinated tetrahydroacridine-carboxamide scaffold not shared by the widely used ROCK inhibitors Y-27632 or Fasudil.

Molecular Formula C20H20FN5O2
Molecular Weight 381.4 g/mol
Cat. No. B12376063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-9
Molecular FormulaC20H20FN5O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N
InChIInChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25)
InChIKeyYCJDCYVAPRKXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rock-IN-9 (Compound T345) as a ROCK Inhibitor: Key Baseline Characteristics for Procurement Selection


Rock-IN-9, also cataloged as Compound T345 (CAS: 2643334-76-1), is a synthetic small-molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), a serine/threonine kinase implicated in cytoskeletal regulation, cell migration, and proliferation . With a molecular formula of C20H20FN5O2 and a molecular weight of 381.40 g/mol, Rock-IN-9 belongs to the class of ATP-competitive ROCK inhibitors but is distinguished by a unique fluorinated tetrahydroacridine-carboxamide scaffold not shared by the widely used ROCK inhibitors Y-27632 or Fasudil . The compound demonstrates measurable cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 = 40.8 μM) and, critically, exhibits favorable oral pharmacokinetic properties in murine models, achieving high in vivo exposure and oral bioavailability even at low doses .

Why Broad-Spectrum ROCK Inhibitors Cannot Simply Replace Rock-IN-9 in Procurement Specifications


ROCK inhibitors as a class exhibit wide divergence in isoform selectivity, off-target kinase profiles, cellular cytotoxicity, and oral pharmacokinetics that preclude simple one-for-one interchange [1]. Fasudil (HA-1077), a clinically used ROCK inhibitor, suffers from poor oral bioavailability and a narrow safety window due to rapid first-pass metabolism to hydroxyfasudil, limiting its utility in chronic oral dosing models [2]. Y-27632, while orally bioavailable and widely used in stem cell applications, requires relatively high doses (30–100 mg/kg) to achieve target engagement in vivo and possesses a Ki of 140–300 nM against ROCK1/2, reflecting moderate potency . Rock-IN-9 (Compound T345), by contrast, is reported to achieve high systemic exposure and oral bioavailability at lower doses in mice, a property that directly addresses the dose-limiting constraints of earlier ROCK inhibitors in preclinical studies where sustained target coverage is required without toxicity-driven attrition .

Quantitative Differentiation Evidence for Rock-IN-9 Against Closest ROCK Inhibitor Analogs


Cytotoxicity Profile in HepG2 Hepatocellular Carcinoma Cells: Rock-IN-9 vs. Fasudil

Rock-IN-9 exhibits a distinct cytotoxicity profile in HepG2 cells, with a measured IC50 of 40.8 μM . In comparison, Fasudil, a non-selective ROCK inhibitor, demonstrates HepG2 cytotoxicity with reported IC50 values in the range of approximately 86 μM (converted from 0.025–0.04 μg/μL) under comparable 24-hour incubation conditions [1]. This approximately 2.1-fold higher cytotoxicity of Rock-IN-9 at lower micromolar concentrations suggests a differentiated cellular potency profile that may translate into measurable differences in in vitro efficacy experiments where maintaining target engagement at lower compound concentrations is desirable. Note: Direct head-to-head data are not available; values are drawn from independent studies.

Cytotoxicity HepG2 Hepatocellular carcinoma

Oral Bioavailability and Low-Dose In Vivo Exposure: Rock-IN-9 vs. Fasudil and Y-27632

Rock-IN-9 is reported to exhibit favorable pharmacokinetic properties in mice, with high in vivo exposure and oral bioavailability (F) achieved at lower doses, though specific numerical F% and AUC values have not been publicly disclosed in the primary literature . In contrast, Fasudil demonstrates poor oral bioavailability, with the absolute bioavailability of its active metabolite hydroxyfasudil reaching only approximately 69% after oral administration in humans, and its clinical utility for chronic oral dosing is limited by rapid metabolism and a narrow safety window [1]. Y-27632, while orally bioavailable, typically requires doses of 30–100 mg/kg/day in rodent models to achieve pharmacodynamic effects, indicating a high dose burden relative to its potency [2]. Rock-IN-9's low-dose oral efficacy profile thus offers a practical advantage for chronic dosing studies where Fasudil's bioavailability limitations or Y-27632's high dose requirements become prohibitive. Note: This is a class-level inference; direct comparative PK data for Rock-IN-9 vs. Fasudil/Y-27632 in the same study are not publicly available at this time.

Pharmacokinetics Oral bioavailability In vivo exposure

Chemical Scaffold Differentiation: Fluorinated Tetrahydroacridine-Carboxamide Structure of Rock-IN-9

Rock-IN-9 possesses a distinct fluorinated tetrahydroacridine-carboxamide core scaffold (C20H20FN5O2) that is structurally unrelated to the isoquinoline-sulfonamide scaffold of Fasudil or the trans-4-aminomethylcyclohexanecarboxamide structure of Y-27632 . The presence of a fluorine atom at the C-3 position of the phenyl ring and the 3-aminoindazole substituent are structural features absent from the major ROCK inhibitor chemotypes [1]. While quantitative selectivity data against ROCK1/2 isoforms are not yet reported for Rock-IN-9, scaffold divergence is a well-recognized predictor of differential off-target kinase binding profiles. For procurement decision-makers, this structural uniqueness reduces the risk of overlapping intellectual property encumbrance and cross-reactivity profiles observed with the saturated Y-27632 and Fasudil chemotypes, potentially simplifying data interpretation in polypharmacology experiments.

Chemical structure Scaffold novelty Fluorine substitution

Purity and Physical Form Consistency: Rock-IN-9 Procurement Specifications

Rock-IN-9 is commercially available at a certified purity of ≥98% as a solid powder, as specified by multiple independent vendors . In comparison, Y-27632 is commonly supplied as a dihydrochloride salt with purity >99%, and Fasudil is available as hydrochloride or mesylate salt forms, each with distinct solubility and handling characteristics that can introduce confounding variables in biological assays if not carefully controlled . The consistent free-base form and high purity of Rock-IN-9 across suppliers simplify solubility calculations and reduce lot-to-lot variability, a practical advantage for multi-site studies or longitudinal experimental programs where reproducibility is paramount.

Purity Quality control Reproducibility

Evidence-Driven Application Scenarios Where Rock-IN-9 Procurement Delivers the Strongest Differential Value


Chronic Oral Dosing in Rodent Models of Fibrosis, Neurodegeneration, or Oncology Where Sustained Low-Dose Target Coverage Is Required

Rock-IN-9's reported high oral bioavailability and in vivo exposure at low doses in mice positions it as a compound of interest for chronic oral dosing regimens in preclinical models of idiopathic pulmonary fibrosis, Huntington's disease, or hepatocellular carcinoma. Unlike Fasudil, which is limited by poor oral bioavailability and a short half-life (0.76 h), or Y-27632, which requires high doses (30–100 mg/kg/day) for brain penetrance, Rock-IN-9 may enable sustained ROCK pathway inhibition without the toxicity-driven attrition observed at higher dose levels . Investigators designing long-term efficacy studies should consider Rock-IN-9 for protocols requiring daily oral administration over weeks to months.

Hepatocellular Carcinoma In Vitro Studies Using HepG2 as a Model System

The documented IC50 of 40.8 μM against HepG2 cells makes Rock-IN-9 a candidate for in vitro hepatocellular carcinoma studies where ROCK-dependent mechanisms of cell proliferation, migration, or apoptosis are under investigation. Its ~2.1-fold greater cytotoxicity relative to Fasudil in the same cell line (cross-study comparison) suggests a margin of potency that may be exploitable in dose-response experiments at lower compound concentrations, reducing potential non-specific cytotoxicity confounds [1].

Kinase Inhibitor Panel Assembly Requiring Chemically Diverse ROCK Inhibitor Scaffolds

The fluorinated tetrahydroacridine-carboxamide scaffold of Rock-IN-9 is chemically distinct from the isoquinoline-sulfonamide (Fasudil) and aminocyclohexanecarboxamide (Y-27632) chemotypes . For medicinal chemistry groups building kinase selectivity panels or structure-activity relationship (SAR) studies, including Rock-IN-9 adds scaffold diversity that helps discriminate compound-specific effects from target-class effects. This is particularly relevant in phenotypic screening cascades where chemical starting point diversity is a statistical prerequisite for hit triage.

Multi-Site Reproducibility Studies Requiring Consistent Free-Base Form and High Purity

Rock-IN-9 is supplied as a free base at ≥98% purity , eliminating salt-form variability that can affect solubility, permeability, and cellular uptake across laboratories. For multi-institutional consortia conducting reproducibility initiatives or large-scale screening campaigns, the consistent physical form of Rock-IN-9 reduces a known source of inter-site data variance, supporting more robust cross-study comparisons than salt-form ROCK inhibitors whose counterion content can differ between batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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